FAPI-4
Übersicht
Beschreibung
Fibroblasten-Aktivierungs-Protein-Inhibitor-4 (FAPI-4) ist ein radioaktiv markiertes molekulares Mittel, das das Fibroblasten-Aktivierungs-Protein (FAP) angreift. FAP kommt häufig im Tumorstroma und im entzündeten Gewebe mit ausgeprägter Fibroblastenproliferation vor. This compound ist ein vielversprechender Positronen-Emissions-Tomographie (PET)-Tracer für die Tumorbildgebung und hat sich bei der Diagnose verschiedener Krebsarten und entzündlicher Erkrankungen als vielversprechend erwiesen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst die Formulierung eines lyophilisierten Kits zur Herstellung von [68Ga]Ga-FAPI-4. Dieses Verfahren gewährleistet eine hohe radiochemische Ausbeute unter Verwendung von Generator- oder Zyklotron-produziertem 68GaCl3. Die experimentellen Parameter wie die Konzentration von this compound, der Puffergehalt, die Lagerungsbedingungen und die Haltbarkeit werden optimiert, um eine radiochemische Ausbeute von über 95 % zu gewährleisten . Das lyophilisierte this compound-Kit enthält 50 µg this compound-Liganden, der bei der Markierung mit etwa 1,11 GBq 68GaCl3 konsistent [68Ga]Ga-FAPI-4 mit einer radiochemischen Ausbeute von über 95 % liefert .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die Verwendung automatisierter Synthesemodule, um eine konsistente und qualitativ hochwertige Produktion zu gewährleisten. Der Prozess beinhaltet die Verwendung der Festphasenextraktion (SPE) zur Reinigung und Qualitätskontrolle, um die radiochemische Reinheit über 95 % zu halten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FAPI-4 involves the formulation of a lyophilized kit for the preparation of [68Ga]Ga-FAPI-4. This process ensures high radiochemical yield using either generator or cyclotron-produced 68GaCl3. The experimental parameters such as concentration of this compound, buffer content, storage conditions, and shelf-life are optimized to ensure greater than 95% radiochemical yield . The lyophilized this compound kit contains 50 µg of this compound ligand, which consistently yields [68Ga]Ga-FAPI-4 in greater than 95% radiochemical yield upon labeling with approximately 1.11 GBq of 68GaCl3 .
Industrial Production Methods
The industrial production of this compound involves the use of automated synthesis modules to ensure consistent and high-quality production. The process includes the use of solid-phase extraction (SPE) for purification and quality control measures to maintain radiochemical purity above 95% .
Analyse Chemischer Reaktionen
Reaktionstypen
FAPI-4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Radiomarkierung: Die primäre Reaktion beinhaltet die Radiomarkierung von this compound mit Gallium-68 (68Ga) zur Bildung von [68Ga]Ga-FAPI-4.
Bindungsreaktionen: This compound zeigt eine spezifische Bindung an das Fibroblasten-Aktivierungs-Protein, das in Tumoren überexprimiert ist.
Häufige Reagenzien und Bedingungen
Radiomarkierung: Die Radiomarkierungsreaktion erfordert 68GaCl3, Pufferlösungen und den this compound-Liganden.
Bindungsreaktionen: Die Bindungsreaktionen erfolgen unter physiologischen Bedingungen, typischerweise in vitro-Zellbindungsexperimenten und in vivo-Bioverteilungsstudien.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
FAPI-4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsdiagnostik und -bildgebung: this compound wird als PET-Tracer für den nicht-invasiven Nachweis und die Quantifizierung der FAP-Expression in Tumoren verwendet.
Diagnostik entzündlicher Erkrankungen:
Kardiale Bildgebung: Jüngste Studien haben den Einsatz von this compound in der kardialen Bildgebung untersucht, um Entzündungen und Gewebsumbau bei Herz-Kreislauf-Erkrankungen zu beurteilen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Fibroblasten-Aktivierungs-Protein angreift, das im Tumorstroma und in entzündeten Geweben überexprimiert ist. Die Bindung von this compound an FAP ermöglicht die Visualisierung von FAP-exprimierenden Zellen mithilfe der PET-Bildgebung. FAP ist ein Protein der Dipeptidylpeptidase-4-Familie mit Endopeptidase-Aktivität, das in der Lage ist, strukturelle Proteine der extrazellulären Matrix zu spalten und das Mikromilieu des Tumors zu verändern . Dieser Mechanismus fördert die Zellinvasion und die Bildung von Metastasen .
Wirkmechanismus
FAPI-4 exerts its effects by targeting fibroblast activation protein, which is over-expressed in tumor stroma and inflammatory tissues. The binding of this compound to FAP allows for the visualization of FAP-expressing cells using PET imaging. FAP is a protein of the dipeptidyl peptidase 4 family with endopeptidase activity, capable of cleaving structural proteins of the extracellular matrix and altering the tumor microenvironment . This mechanism promotes cell invasion and metastasis formation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
FAPI-34: Ein Derivat von FAPI mit verbesserter Tumoraufnahme und -retention.
FAPI-46: Eine Verbindung mit verbesserten Tumor-zu-Normalorgan-Verhältnissen im Vergleich zu this compound.
Einzigartigkeit von this compound
This compound ist aufgrund seiner schnellen Internalisierung in FAP-überexprimierende Tumoren und schnellen Auswaschung aus Nicht-Zielgeweben einzigartig . Diese Eigenschaft macht this compound zu einem effektiven PET-Tracer für die Kontrast-Tumorbildgebung.
Biologische Aktivität
Fibroblast Activation Protein Inhibitor (FAPI) tracers, particularly 68Ga-FAPI-04, have emerged as significant tools in the field of oncological imaging and therapy. This article delves into the biological activity of FAPI-4, focusing on its imaging capabilities, clinical applications, and implications for treatment response.
Overview of this compound
This compound is a radiotracer that targets fibroblast activation protein (FAP), which is overexpressed in various cancers and fibrotic diseases. Unlike traditional PET imaging agents like 18F-FDG, which primarily target glucose metabolism, this compound provides insights into the tumor microenvironment by highlighting areas of fibrosis and inflammation associated with tumors.
Biological Activity and Mechanisms
FAP is a serine protease that plays a crucial role in tumor progression by promoting tumor-associated fibroblast activity, which contributes to the remodeling of the extracellular matrix. This activity is particularly relevant in:
- Tumor Microenvironment : FAP expression is significantly elevated in various malignancies, including pancreatic, colorectal, and gastric cancers. Studies have shown that higher FAP expression correlates with worse prognoses and aggressive tumor characteristics .
- Fibrosis and Inflammation : Beyond oncology, this compound has shown utility in imaging conditions characterized by fibrosis, such as rheumatoid arthritis and pulmonary fibrosis. Elevated uptake of 68Ga-FAPI-04 has been observed in inflamed joints and fibrotic lung tissues .
Imaging Performance
This compound has demonstrated superior performance compared to traditional PET agents:
Study | Cancer Type | SUVmax (this compound) | SUVmax (FDG) | Significance |
---|---|---|---|---|
Zhao et al. | Nasopharyngeal carcinoma | 16.18 | 10.11 | |
Wang et al. | Pancreatic cancer | Higher detection rate | Lower detection rate | Enhanced sensitivity |
Gu et al. | Head and neck cancer | SUVmax 14.6 ± 4.4 | Not reported | High avidity observed |
These findings indicate that this compound not only improves detection rates but also enhances the characterization of tumors compared to FDG-PET.
Case Studies
- Pancreatic Ductal Adenocarcinoma (PDAC) :
-
Rheumatoid Arthritis :
- In a longitudinal study assessing treatment response in rheumatoid arthritis patients, responders exhibited significantly higher uptake levels of FAPI compared to non-responders at three months post-treatment (CDAI response criteria) . This suggests that this compound may serve as a biomarker for monitoring therapeutic efficacy.
- Breast Cancer :
Clinical Implications
The clinical applications of this compound extend beyond mere imaging:
- Theranostic Applications : The potential for using FAPI as both a diagnostic and therapeutic agent is being explored, particularly in combination with therapies targeting the tumor microenvironment.
- Predictive Biomarker : High expression levels of FAP may predict responses to immunotherapy, particularly immune checkpoint inhibitors . This could lead to more personalized treatment strategies based on individual tumor biology.
Eigenschaften
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWDAESAANBIGG-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54F2N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2374782-02-0 | |
Record name | DOTA-fapi-04 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTA-FAPI-04 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DOTA-FAPI-04 exhibits high binding affinity and specificity for Fibroblast Activation Protein (FAP), an enzyme overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This selective targeting makes it valuable for both imaging and potentially targeted therapy. [, , , ]
A: While precise binding mechanisms require further investigation, research suggests that the quinoline-based structure of DOTA-FAPI-04 plays a crucial role in its interaction with the active site of FAP. This binding may lead to the inhibition of FAP's enzymatic activity. [, ]
A: Binding of DOTA-FAPI-04 to FAP allows for visualization of FAP-expressing cells, such as CAFs, using PET/CT imaging. This enables clinicians and researchers to better assess tumor staging, potential recurrence, and treatment response. [, , , ] Further research is underway to explore the therapeutic potential of DOTA-FAPI-04 in inhibiting FAP activity and its influence on tumor progression.
ANone: The molecular formula of DOTA-FAPI-04 is C42H54F2N10O9. Its molecular weight is 880.94 g/mol.
A: While the provided research doesn't delve into detailed spectroscopic analysis, it does confirm the successful synthesis and radiolabeling of DOTA-FAPI-04 with isotopes like 68Ga, 64Cu, and 177Lu for PET imaging and potential therapeutic applications. [, ]
A: Studies show that radiolabeled DOTA-FAPI-04, particularly when labeled with 68Ga and 177Lu, exhibits high stability in physiological solutions like phosphate-buffered saline and fetal bovine serum. [] This stability is crucial for its reliable use in imaging and potential therapeutic applications.
A: DOTA-FAPI-04 is primarily investigated as an inhibitor of FAP, not a catalyst. Its value lies in its ability to bind to and potentially inhibit FAP activity, not catalyze other reactions. [, ]
A: While the provided research doesn't detail specific computational studies, it alludes to the design and development of DOTA-FAPI-04 based on the principles of structure-activity relationships. This suggests the use of computational chemistry and modeling in optimizing its properties. [] Further research in this area could provide valuable insights into its binding mechanism, pharmacokinetic profile, and potential for optimization.
A: Research highlights the development of FAPI tetramers, indicating that structural modifications can significantly impact the compound's pharmacokinetic properties. Specifically, tetramers demonstrate higher tumor uptake and longer tumor retention compared to dimers or monomers. [] This suggests that further structural optimization could lead to even more effective imaging agents and potential therapeutics.
A: While the provided research does not delve into specific formulation details, it confirms the successful radiolabeling of DOTA-FAPI-04 with different isotopes. This suggests the existence of suitable formulations for radiopharmaceutical applications. [, ] Further research could focus on optimizing these formulations to improve stability, solubility, and ultimately, bioavailability for enhanced imaging and therapeutic efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.